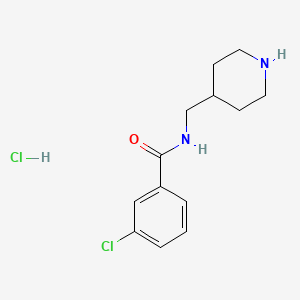

![molecular formula C21H16F3N5O2 B2412195 2-(4-甲基-7-氧代-1-苯基吡唑并[3,4-d]哒嗪-6-基)-N-[2-(三氟甲基)苯基]乙酰胺 CAS No. 941972-69-6](/img/structure/B2412195.png)

2-(4-甲基-7-氧代-1-苯基吡唑并[3,4-d]哒嗪-6-基)-N-[2-(三氟甲基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

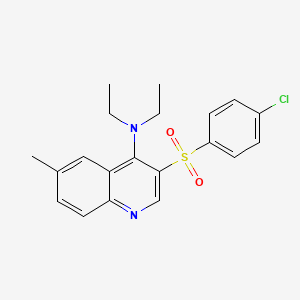

2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H16F3N5O2 and its molecular weight is 427.387. The purity is usually 95%.

BenchChem offers high-quality 2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

锂离子电池中的聚合物电解质

该化合物已被研究作为锂离子电池中单离子导电聚合物电解质 (SIPE) 的潜在组分。研究人员使用静电纺丝技术制备了基于 SIPE 和聚偏二氟乙烯-六氟丙烯 (PVDF-HFP) 的复合膜。通过可逆加成-断裂链转移 (RAFT) 共聚反应掺入 2-(3-(6-甲基-4-氧代-1,4-二氢嘧啶-2-基)脲基)甲基丙烯酸酯 (UPyMA),他们获得了具有氢键能力的 SIPE。所得复合膜表现出高孔隙率、优异的热稳定性(>300°C)和令人印象深刻的机械强度 (17.3 MPa)。值得注意的是,SIPE/PVDF-HFP 复合膜在 30°C 时表现出 2.78 × 10^–5 S cm^–1 的高离子电导率,与锂金属电极具有良好的相容性,以及高锂离子迁移数 (0.89)。对称 Li//Li 电池表现出出色的循环性能,表明 SIPE 和锂金属电极之间存在稳定的界面,这抑制了锂电镀/剥离过程中的锂枝晶生长。 此外,Li//LiFePO4 电池表现出优异的循环寿命和倍率性能,使这种复合膜有望用于先进的锂金属电池 .

作用机制

Target of Action

The primary targets of this compound are three essential cancer targets: EGFRWT , EGFRT790M , and VGFR2 . These targets are critical in the growth and proliferation of cancer cells, making them important targets for anticancer drugs .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these targets, leading to changes in the cancer cells that they influence .

Biochemical Pathways

The affected pathways are those regulated by EGFRWT, EGFRT790M, and VGFR2 . These pathways are involved in cell proliferation, survival, and angiogenesis . By inhibiting these targets, the compound disrupts these pathways, leading to downstream effects such as reduced cell proliferation and survival .

Pharmacokinetics

Given its potent inhibitory effects on its targets, it can be inferred that the compound has favorable pharmacokinetic properties that allow it to reach its targets in sufficient concentrations .

Result of Action

The compound’s action results in potent cytotoxicity against cancer cells . Specifically, it has been shown to effectively inhibit tumor growth, strongly induce cancer cell apoptosis, inhibit cell migration, and suppress cell cycle progression leading to DNA fragmentation . These effects contribute to its potent anticancer activity .

属性

IUPAC Name |

2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N5O2/c1-13-15-11-25-29(14-7-3-2-4-8-14)19(15)20(31)28(27-13)12-18(30)26-17-10-6-5-9-16(17)21(22,23)24/h2-11H,12H2,1H3,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUMTLIUGHWMGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2412117.png)

![N-{2-[3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2412119.png)

![N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide](/img/structure/B2412120.png)

![N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2412128.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide](/img/structure/B2412129.png)

![3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2412130.png)

![ethyl 4-(2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2412132.png)

![3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2412133.png)